1-(4-bromophenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
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Overview
Description
1-(4-BROMOPHENYL)-2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a cyclohexylphenoxy group, and a triazole ring
Preparation Methods
The synthesis of 1-(4-BROMOPHENYL)-2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE typically involves multiple steps. The process begins with the preparation of the bromophenyl and cyclohexylphenoxy intermediates, followed by the formation of the triazole ring. The final step involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving the triazole ring.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-({5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The bromophenyl and cyclohexylphenoxy groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
- 1-(4-BROMOPHENYL)-5-IMINO-3-PHENYL-4-THIOHYDANTOIN
- 1-(4-BROMOPHENYL)HEPTAN-1-ONE These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and applications.
Properties
Molecular Formula |
C29H28BrN3O2S |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C29H28BrN3O2S/c30-24-15-11-23(12-16-24)27(34)20-36-29-32-31-28(33(29)25-9-5-2-6-10-25)19-35-26-17-13-22(14-18-26)21-7-3-1-4-8-21/h2,5-6,9-18,21H,1,3-4,7-8,19-20H2 |
InChI Key |
YMYOPQBRPACTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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